molecular formula C18H20FNO B14190314 (2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine CAS No. 920798-64-7

(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine

Cat. No.: B14190314
CAS No.: 920798-64-7
M. Wt: 285.4 g/mol
InChI Key: GOJWRLYQPUIEFZ-KBXCAEBGSA-N
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Description

(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a chiral morpholine derivative with a fluorophenyl and phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and (S)-1-phenylethylamine.

    Formation of Intermediate: The initial step involves the condensation of 3-fluorobenzaldehyde with (S)-1-phenylethylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with an appropriate reagent, such as ethylene oxide, to form the morpholine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The morpholine ring provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(3-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine
  • (2S)-2-(3-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
  • (2S)-2-(3-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholine

Uniqueness

(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

CAS No.

920798-64-7

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

(2S)-2-(3-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine

InChI

InChI=1S/C18H20FNO/c1-14(15-6-3-2-4-7-15)20-10-11-21-18(13-20)16-8-5-9-17(19)12-16/h2-9,12,14,18H,10-11,13H2,1H3/t14-,18+/m0/s1

InChI Key

GOJWRLYQPUIEFZ-KBXCAEBGSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCO[C@H](C2)C3=CC(=CC=C3)F

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)F

Origin of Product

United States

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